Home > Products > Building Blocks P19754 > (3-Bromo-4-fluorophenyl)methanamine
(3-Bromo-4-fluorophenyl)methanamine - 388072-39-7

(3-Bromo-4-fluorophenyl)methanamine

Catalog Number: EVT-377101
CAS Number: 388072-39-7
Molecular Formula: C7H7BrFN
Molecular Weight: 204.04 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Chemical Reactions Analysis
  • N-alkylation: The amine group (-NH2) can react with alkyl halides or other alkylating agents to form secondary or tertiary amines. []
  • Amide bond formation: The amine group can react with carboxylic acids or their derivatives (e.g., acid chlorides) to form amide bonds. [, , ]
  • Heterocycle synthesis: The molecule can serve as a precursor for synthesizing diverse heterocyclic compounds like thiazoles [] and pyrazolines. []
Mechanism of Action
  • In the context of KATP channel openers: Derivatives of (3-bromo-4-fluorophenyl)methanamine, such as (−)-(9S)-9-(3-bromo-4-fluorophenyl)-2,3,5,6,7,9-hexahydrothieno[3,2-b]quinolin-8(4H)-one 1,1-dioxide (A-278637), act by binding to KATP channels in smooth muscle cells, promoting channel opening and leading to membrane hyperpolarization, which ultimately inhibits smooth muscle contraction. [, , , , ]
  • As an intermediate in the synthesis of antidiabetic agents: (3-Bromo-4-fluorophenyl)methanamine acts as a building block for creating 2-imino-1,3-thiazolines that can inhibit α-glucosidase, an enzyme involved in carbohydrate digestion and blood glucose regulation. []
Applications
  • Development of KATP channel openers: This molecule serves as a crucial building block for synthesizing potent and selective KATP channel openers, such as A-278637, with potential therapeutic applications in treating overactive bladder and other conditions related to smooth muscle hyperactivity. [, , , , ]
  • Synthesis of antidiabetic agents: It serves as a starting material for creating novel 2-imino-1,3-thiazolines exhibiting potent α-glucosidase inhibitory activity, highlighting its potential in developing new antidiabetic therapies. []
  • Synthesis of antimicrobial agents: Derivatives of (3-bromo-4-fluorophenyl)methanamine have shown promising antimicrobial activity against various bacterial strains, including drug-resistant ones, indicating their potential as novel antibiotic candidates. [, ]
  • Synthesis of antioxidant agents: Some derivatives of this molecule exhibit potent antioxidant properties, suggesting their potential use in combating oxidative stress-related diseases. []
  • Crystal engineering and materials science: The diverse range of derivatives with varying substituents and structural features makes (3-bromo-4-fluorophenyl)methanamine valuable for exploring structure-property relationships in crystal engineering and designing new materials with specific properties. [, , , , , , , , , , , , , , , , ]

(2E)-3-(3-bromo-4-fluorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one

  • Compound Description: This compound features two aromatic rings, 3-bromo-4-fluorophenyl and 3,4-dimethoxyphenyl, connected by a C=C—C(=O)—C enone bridge. [] Crystal structure analysis reveals the formation of (14) graph-set motif rings via C—H⋯O hydrogen bonds. []

(−)-(9S)-9-(3-Bromo-4-fluorophenyl)-2,3,5,6,7,9-hexahydrothieno[3,2-b]quinolin-8(4H)-one 1,1-Dioxide (A-278637)

  • Compound Description: A-278637 is a novel 1,4-dihydropyridine ATP-sensitive potassium (KATP) channel opener. [, ] It exhibits efficacy in suppressing urinary bladder contractions in vitro and in vivo. [, , ] Studies demonstrate its ability to activate KATP channels in bladder smooth muscle cells and inhibit spontaneous phasic activity of pig bladder strips. [] A-278637 shows superior bladder selectivity compared to other KATP channel openers, making it a potential therapeutic agent for overactive bladder. [, , ]

(2E)-1-(2-Bromo-4,5-Dimethoxyphenyl)-3-(3-Bromo-4-Fluorophenyl)Prop-2-en-1-one

  • Compound Description: This organic compound, synthesized using the Claisen-Schmidth condensation method, displays nonlinear optical (NLO) properties. [] Crystallographic studies reveal a monoclinic crystal system with the space group P21/n. [] UV-Visible analysis indicates transparency throughout the visible region and absorption in the UV range. []

9-(3-bromo-4-fluorophenyl)-5,9-dihydro-3H,4H-2,6-dioxa-4-azacyclopenta[b]naphthalene-1,8-dione

  • Compound Description: This compound serves as a dihydropyridine (DHP) KATP channel opener. [] Structure-activity relationship studies have explored modifications to this molecule, including substitutions on the DHP core, alterations in absolute stereochemistry, and variations in aromatic substitution, to evaluate their impact on KATP channel activity. []

(2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one

  • Compound Description: This compound demonstrates a structure where the dihedral angle between the aromatic rings is 23.75 (12)°. [] Furthermore, the dihedral angle between the prop-2-en-1-one fragment and the fluorobenzene ring is 20.9 (2)°. [] Crystal analysis reveals the presence of only van der Waals interactions within the crystal lattice. []

3-(adamantan-1-yl)-4-(2-bromo-4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione

  • Compound Description: This novel adamantan-based compound exhibits a crystal structure characterized by organic chains. [] These chains are formed and stabilized by a combination of intermolecular interactions, including C—H⋯π, N—H⋯S, and C—H⋯S interactions. []

3-((R)-4-(((R)-6-(2-Bromo-4-fluorophenyl)-5-(ethoxycarbonyl)-2-(thiazol-2-yl)-3,6-dihydropyrimidin-4-yl)methyl)morpholin-2-yl)propanoic Acid (HEC72702)

  • Compound Description: HEC72702 functions as a potent inhibitor of the hepatitis B virus (HBV) capsid assembly. [] Developed based on the preclinical and clinical data of GLS4, HEC72702 shows promising anti-HBV activity while exhibiting reduced hERG activity, decreased CYP enzyme induction, and improved pharmacokinetic properties compared to its predecessor. []

N-(2-Bromo-4-fluorophenyl)-3-(3,4-dihydroxyphenyl)-acrylamide (CPAM)

  • Compound Description: CPAM, a small catecholic amide with halogen moieties, exhibits potential as an anti-diabetic compound. [] Studies indicate that CPAM can significantly reduce blood sugar levels in streptozotocin-induced diabetic rats. [] Moreover, CPAM demonstrates antibacterial activity against various bacterial strains, including Mycobacterium smegmatis, Pseudomonas aeruginosa, Staphylococcus aureus, and clinically drug-resistant S. aureus (MRSA). []

2,3‐Dibromo‐1‐(3‐bromo‐2‐thienyl)‐3‐(4‐fluorophenyl)propan‐1‐one

  • Compound Description: This chalcone derivative exhibits typical geometric parameters. [] Notably, the bromine substituents positioned at the central C-C single bond adopt a trans configuration relative to each other. []

3-Bromo-N-{(2S)-2-(4-fluorophenyl)-4-[3-(4-acetylpiperazin-1-yl)azetidin-1-yl]butyl}-N-methyl-5-(trifluoromethyl)benzamide fumarate

  • Compound Description: This compound, specifically its fumarate salt, and its various crystalline forms are investigated for their potential in treating gastrointestinal disorders. []

3-(2,5-Dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl 3-(2-bromo-4-fluorophenyl)acrylate

  • Compound Description: This compound acts as an inhibitor of acetyl-CoA carboxylase. [] Structurally, the cyclohexane ring adopts a chair conformation, with the spiro-C and methoxy-bearing C atoms deviating from the mean plane formed by the other four C atoms of the spiro-C6 ring. []

2-Aryl-3-N-Propanoyl-5-(2-Bromo-4-Fluorophenyl)1,3,4-Oxadiazoline Derivatives

  • Compound Description: This series of compounds, synthesized through the condensation of 2-bromo-4-fluorobenzoyl hydrazine with aromatic aldehydes followed by cyclization, shows promising antibacterial activities. []

4-(5-bromo-2-thienyl)-1-(4-fluorophenyl)-3-phenyl-2-pyrazoline

  • Compound Description: Characterized by X-ray diffraction, this compound crystallizes in the monoclinic system with the space group P21/c. [] Structurally, the pyrazoline ring adopts an envelope conformation. []

trans-Dichlorodi((4-fluorophenyl)-methanamine)palladium(II)

  • Compound Description: This palladium complex utilizes fluorinated benzylamines as ligands. [] It holds potential for application in the Suzuki–Miyaura cross-coupling reaction, a versatile tool in organic synthesis for forming carbon-carbon bonds. []

5-Bromo-2-(4-fluorophenyl)-7-methyl-3-phenylsulfinyl-1-benzofuran

  • Compound Description: Crystallographic analysis of this compound reveals that the 4-fluorophenyl ring is slightly twisted relative to the benzofuran plane. [] The crystal structure is stabilized by weak C—H⋯O hydrogen bonds, forming supramolecular chains. []

5-Bromo-3-ethylsulfinyl-2-(4-fluorophenyl)-1-benzofuran

  • Compound Description: In this compound, the 4-fluorophenyl ring is not coplanar with the benzofuran system, exhibiting a dihedral angle of 5.94 (5)° between them. [] The crystal structure reveals aromatic π–π interactions between the benzene ring and the 4-fluorophenyl ring of adjacent molecules, along with a Br⋯O halogen bond contributing to its stability. []

Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate

  • Compound Description: This benzofuran derivative, along with its methyl derivative, has demonstrated potential anticancer activity against the HCT 116 cell line. [] The synthesis of this compound involves a four-step process starting from readily available materials. []

5-Bromo-2-(4-fluorophenyl)-3-phenylsulfinyl-1-benzofuran

  • Compound Description: Structural analysis of this compound reveals that the 4-fluorophenyl ring is nearly coplanar with the benzofuran fragment. [] The crystal packing is stabilized by weak C—H⋯O hydrogen bonds and slipped π–π interactions between adjacent molecules. []

5-Bromo-3-ethylsulfinyl-2-(4-fluorophenyl)-7-methyl-1-benzofuran

  • Compound Description: This compound shows a slight twist of the 4-fluorophenyl ring relative to the benzofuran plane. [] A notable feature of the crystal structure is the presence of a Br⋯O halogen-bonding interaction, contributing to its stability. []

5-Bromo-2-(4-fluorophenyl)-3-methylsulfinyl-1-benzofuran

  • Compound Description: This compound exhibits a non-coplanar orientation of the 4-fluorophenyl ring relative to the benzofuran plane. [] Its crystal structure is stabilized by non-classical intermolecular C—H⋯O hydrogen bonds and a Br⋯O halogen bond. []

5-Bromo-2-(4-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran

  • Compound Description: In this compound, the 4-fluorophenyl ring is not coplanar with the benzofuran fragment. [] The crystal structure is characterized by intermolecular C—H⋯O hydrogen bonds and a Br⋯O halogen interaction, contributing to its stability. []

4'-Cyano-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-3'-(trifluoromethyl)-propionanilide (ICI 176334)

  • Compound Description: ICI 176334 acts as a nonsteroidal antiandrogen. [] Resolution of its enantiomers and determination of the absolute configuration of the active enantiomer were achieved through the chromatographic separation of the diastereomeric (R)-camphanyl esters of its precursor thioether. []

5-(4-Bromophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole

  • Compound Description: In this compound, the fluoro-substituted benzene ring exhibits disorder in the crystal structure. [] The pyrazole ring adopts a nearly planar conformation. [] The crystal packing is characterized by C—H⋯π interactions, leading to the formation of molecular layers. []

Ethyl N-(cyclohexyl(methyl)amino)-2oxoindolin-3-ylideneamino)(4-fluorophenyl)methylformimidate derivative

  • Compound Description: This series of compounds is synthesized through a multi-step process involving the reaction of ethyl N-substituted 2-oxoindolin-3-ylideneamino)methylformimidate with N-methylcyclohexanamine under acidic conditions. [] The compounds are characterized using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry. []

(1Z)-1-[(2E)-3-(4-Bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-ylidene]-2-(2,4-dinitrophenyl)hydrazine

  • Compound Description: In this molecule, the nitro groups are not coplanar with the benzene ring to which they are attached. [] The crystal packing is characterized by weak C—H⋯O hydrogen bonds, forming inversion dimers, and π–π stacking interactions. []

2-exo-(2′-[18F]Fluoro-3′-(4-fluorophenyl)-pyridin-5′-yl)-7-azabicyclo[2.2.1]heptane ([18F]F2PhEP)

  • Compound Description: [18F]F2PhEP serves as a potent radioligand for imaging nicotinic acetylcholine receptors (nAChRs) using positron emission tomography (PET). [] Its design is based on epibatidine, a potent nAChR agonist. []

1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one

  • Compound Description: This compound acts as a key intermediate in synthesizing various biologically active compounds. [] Its synthesis involves a multi-step procedure starting from pyridin-4-ol, with the structure confirmed through 1H NMR and mass spectrometry. []

(3-Chloro-4-fluorophenyl)(4-fluoro-4-(((2-(pyridin-2-yloxy)ethyl)amino)methyl)piperidin-1-yl)methanone (NLX-204)

  • Compound Description: NLX-204 is a designed “biased agonist” of serotonin 5-HT1A receptors, exhibiting a preference for stimulating ERK1/2 phosphorylation. [] It demonstrates high affinity for 5-HT1A receptors and favorable drug-like properties. [] Preclinical studies highlight its potential as a promising antidepressant drug candidate. []
  • Compound Description: These derivatives, synthesized through the cyclization of thiosemicarbazones, demonstrated potent antibacterial activity against Escherichia coli and Klebsiella pneumonia. [] They were found to downregulate specific bacterial genes, highlighting their potential as novel antibiotic candidates. []
  • Compound Description: These compounds, designed and synthesized as potential insecticides, exhibited excellent insecticidal activities against various pests like Plutella xylostella and Spodoptera frugiperda. [] Some compounds showed comparable or even faster control efficacy than the commercial insecticide broflanilide. []
  • Compound Description: This series of compounds, incorporating bromine and iodine at various positions, was evaluated for its potential as antidiabetic and anticancer agents. [] Some derivatives showed dual inhibitory activity against α-glucosidase and α-amylase, key enzymes involved in carbohydrate digestion. [] Additionally, moderate cytotoxicity was observed against breast and lung cancer cell lines. []

2-Imino-1,3-thiazolines Featuring Highly Fluorinated Fragments

  • Compound Description: Synthesized via a simple cyclization reaction, these 2-imino-1,3-thiazolines, incorporating highly fluorinated fragments, showed significant α-glucosidase inhibitory activity. [] Computational analysis supported the experimental findings, suggesting their potential as antidiabetic agents. []
  • Compound Description: These five pyridine-derived compounds were computationally investigated for their electronic, spectroscopic, and optical properties using density functional theory (DFT) calculations. [] The study revealed their potential applications in optoelectronics due to their suitable electronic and optical characteristics, including direct band gaps and favorable reflectivity properties. []

2-[2-[2-(5-Bromo-2-methoxyphenyl)-ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole (ML00253764)

  • Compound Description: ML00253764 is a small molecule antagonist of the melanocortin 4 receptor (MC4R). [] This compound demonstrated the ability to reduce tumor-induced weight loss in a mouse model when administered peripherally, suggesting its potential therapeutic application in managing cachexia. []

2-[(4-Bromo-2-fluorophenyl)methyl]-6-fluorospiro[isoquinoline-4(1H),3'-pyrrolidine]-1,2',3,5'(2H)-tetrone

  • Compound Description: This compound and its congeners, designed based on the isoquinoline-1,3-dione framework, were found to be potent aldose reductase inhibitors (ARIs). [] They exhibited efficacy in both in vitro and in vivo models of diabetic complications, showing potential as therapeutic agents for treating diabetic neuropathy and nephropathy. []

[4-F-18]-1-Bromo-4-fluorobenzene

  • Compound Description: [4-F-18]-1-Bromo-4-fluorobenzene is a crucial synthon used in introducing a [4-F-18]fluorophenyl structure into molecules for PET imaging. [] Its synthesis involves a two-step reaction starting from [F-18]fluoride. []
  • Compound Description: This study explored (4-Bromo-3-fluorophenyl)(pyrimidin-5-yl)methanol and its transition metal complexes. [] The complexes displayed cytotoxic activity against human breast cancer (MCF-7) and chronic myelogenous leukemia (K-562) cell lines. [] Furthermore, some complexes exhibited antibacterial and antifungal activities. []

1-[N-(4-Fluorophenyl)]naphthaldimine

  • Compound Description: This Schiff base compound forms an intramolecular hydrogen bond between the N and O atoms. [] It exhibits photochromic and thermochromic characteristics, making it potentially valuable in applications like radiation intensity control and display systems. []

1-(4-Bromo-2-fluoro­phen­yl)-3-trifluoro­methyl-1H-pyrazol-5-yl benzene­sulfonate

  • Compound Description: This compound's molecular structure is characterized by an intramolecular C—H⋯O hydrogen bond. [] Furthermore, the crystal structure reveals the formation of supramolecular layers facilitated by intermolecular C—H⋯F hydrogen bonds. [] A notable feature is the disorder observed in the CF3 group. []

4-Cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole Derivatives

  • Compound Description: This series of derivatives was synthesized through a semi-Hantzsch cyclization reaction involving thiosemicarbazones and a brominated ketone. [] The compounds displayed potent antioxidant activity, as evidenced by their ability to scavenge DPPH and ABTS radicals. [] While they exhibited moderate to low antibacterial activity against some bacterial strains, they did not inhibit Aeromonas hydrophila. []

Properties

CAS Number

388072-39-7

Product Name

(3-Bromo-4-fluorophenyl)methanamine

IUPAC Name

(3-bromo-4-fluorophenyl)methanamine

Molecular Formula

C7H7BrFN

Molecular Weight

204.04 g/mol

InChI

InChI=1S/C7H7BrFN/c8-6-3-5(4-10)1-2-7(6)9/h1-3H,4,10H2

InChI Key

WIRTWOIWFFCEPB-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1CN)Br)F

Canonical SMILES

C1=CC(=C(C=C1CN)Br)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.